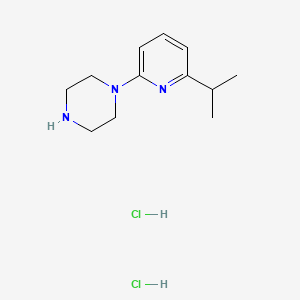
Piperazine, 1-(6-(1-methylethyl)-2-pyridinyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(6-(1-methylethyl)-2-pyridinyl)-, dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a pyridinyl group substituted with an isopropyl group. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another common method is the Ugi reaction, which is a multicomponent reaction that forms piperazine rings . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
Industrial production of piperazine derivatives often utilizes catalytic processes for intermolecular and intramolecular cyclization . These methods are advantageous due to their efficiency and scalability. The use of commercially available starting materials and reagents, such as 1-(1-methylpiperidin-4-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, and 1-hydroxybenzotriazole, facilitates the large-scale synthesis of these compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1-(6-(1-methylethyl)-2-pyridinyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the pyridinyl group to a piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperazines .
Applications De Recherche Scientifique
Piperazine, 1-(6-(1-methylethyl)-2-pyridinyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Piperazine derivatives are explored for their therapeutic potential in treating various diseases, such as schizophrenia and depression.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of piperazine, 1-(6-(1-methylethyl)-2-pyridinyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors in the central nervous system, modulating neurotransmitter activity. This interaction affects various signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylpiperazine: A simpler piperazine derivative with a single methyl group.
N-Methylpiperazine: Another derivative with a methyl group on the nitrogen atom.
1-(1-Methylpiperidin-4-yl)piperazine: A more complex derivative with additional substituents.
Uniqueness
Piperazine, 1-(6-(1-methylethyl)-2-pyridinyl)-, dihydrochloride is unique due to the presence of the pyridinyl group substituted with an isopropyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
120144-93-6 |
|---|---|
Formule moléculaire |
C12H21Cl2N3 |
Poids moléculaire |
278.22 g/mol |
Nom IUPAC |
1-(6-propan-2-ylpyridin-2-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C12H19N3.2ClH/c1-10(2)11-4-3-5-12(14-11)15-8-6-13-7-9-15;;/h3-5,10,13H,6-9H2,1-2H3;2*1H |
Clé InChI |
ADCPCOCCADMHBU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=CC=C1)N2CCNCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


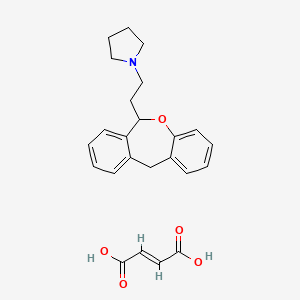
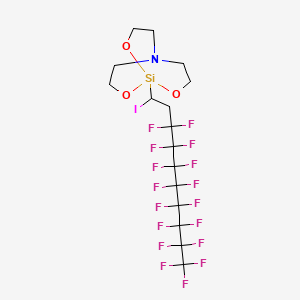

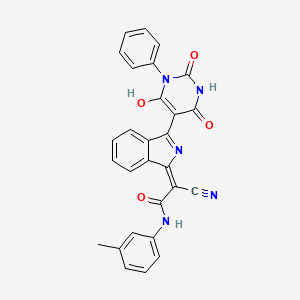

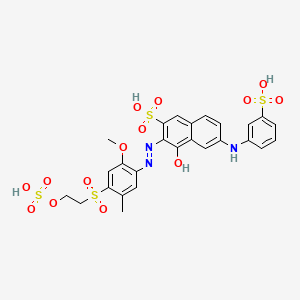

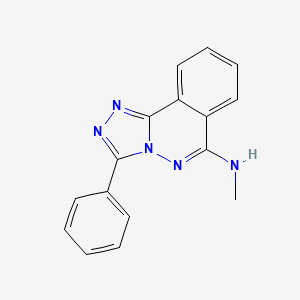
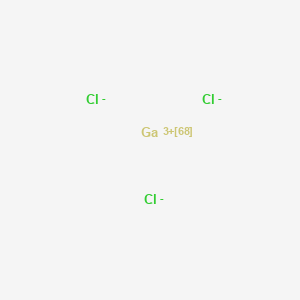


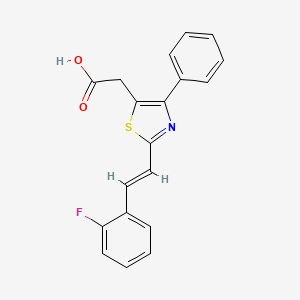
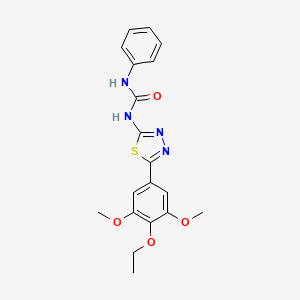
![9-(2-chlorophenyl)-3-methyl-N-quinolin-4-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12723243.png)
